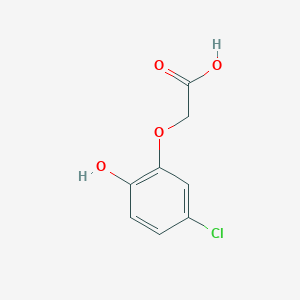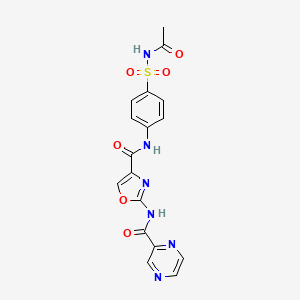
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, commonly known as NSC-743380, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of oxazole-containing molecules and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Rajurkar and Pund (2014) details the synthesis of oxazol-5(4H)-one derivatives, including compounds similar to N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. These compounds showed promising antimicrobial and antifungal activities, suggesting potential applications in battling bacterial and fungal infections. The research highlighted the influence of different functional groups on the biological activity of these compounds, particularly noting the enhanced activity with the incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine (Rajurkar & Pund, 2014).
Antitumor and Antimicrobial Activities
In another study, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which were further reacted to yield various derivatives, including pyrazolylisoxazoles. These compounds demonstrated significant inhibition effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. Additionally, they exhibited antimicrobial activity, suggesting their potential use in cancer therapy and infection control (Riyadh, 2011).
Antimicrobial and Anti-Fungal Evaluation
Panchal and Patel (2012) reported on the synthesis of pyrazoline derivatives, displaying significant antimicrobial and anti-fungal activities. This research underlines the potential of such compounds in the development of new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Panchal & Patel, 2012).
Metal-Involved Solvothermal Interconversions
Li et al. (2010) explored the solvothermal reactions involving pyrazinyl substituted azole derivatives, leading to the formation of various crystalline materials with potential applications in material science. This study suggests the versatility of compounds like this compound in material synthesis and design (Li et al., 2010).
Acetylcholinesterase Inhibitor Activity
Elumalai et al. (2014) synthesized novel pyrazinamide condensed tetrahydropyrimidines, which were evaluated for acetyl and butyl cholinesterase inhibitor activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Elumalai et al., 2014).
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O6S/c1-10(24)23-30(27,28)12-4-2-11(3-5-12)20-16(26)14-9-29-17(21-14)22-15(25)13-8-18-6-7-19-13/h2-9H,1H3,(H,20,26)(H,23,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHZPOLYBPFTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)
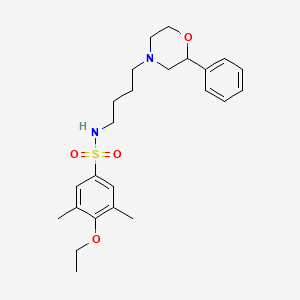
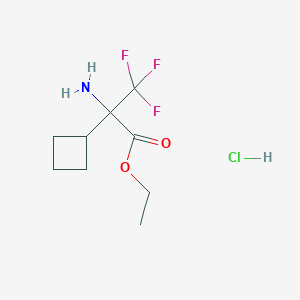
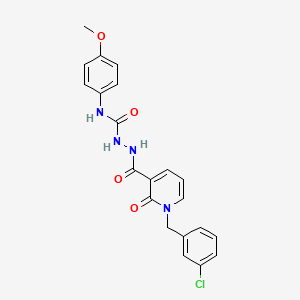

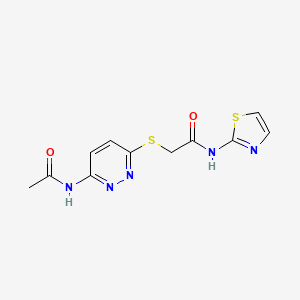

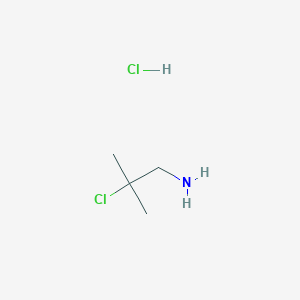
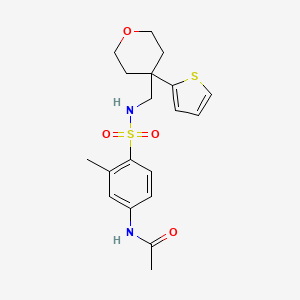
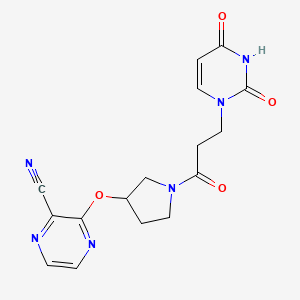
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)
